1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-
Overview
Description
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structural features, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of transition metal-catalyzed reactions, such as copper or palladium catalysis, can facilitate the formation of the indazole ring . Additionally, reductive cyclization reactions and the use of azidobenzaldehydes and amines without catalysts have been reported . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The presence of iodine and hydroxyl groups allows for substitution reactions, where these groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- involves its interaction with specific molecular targets. Indazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some indazole compounds inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The exact molecular targets and pathways for this specific compound would require further experimental validation.
Comparison with Similar Compounds
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Lacks the iodine and hydroxyl groups, which may affect its reactivity and biological activity.
1H-Indazole-5-carboxylic acid: Similar structure but different substitution pattern, leading to variations in chemical properties and applications.
2H-Indazole derivatives: Differ in the position of the nitrogen atoms, which can influence their chemical behavior and biological effects. The uniqueness of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- lies in its specific substitution pattern, which can impart distinct reactivity and potential biological activities.
Properties
IUPAC Name |
5-hydroxy-3-iodo-2H-indazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O3/c9-7-3-2-6(12)4(8(13)14)1-5(3)10-11-7/h1-2,12H,(H,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDKQWHUYKIPKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)I)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-82-7 | |
Record name | 5-Hydroxy-3-iodo-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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